N-Cyclopropyl-4-fluoro-2-nitroaniline
Overview
Description
“N-Cyclopropyl-4-fluoro-2-nitroaniline” is a chemical compound with the molecular formula C9H9FN2O2 . It has an average mass of 196.178 Da and a monoisotopic mass of 196.064804 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a fluoro group at the 4th position and a nitro group at the 2nd position. The benzene ring is also attached to a cyclopropyl group through a nitrogen atom .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.5±0.1 g/cm3, a boiling point of 323.0±32.0 °C at 760 mmHg, and a flash point of 149.2±25.1 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .
Scientific Research Applications
Dye Intermediate and Potential in Pharmaceuticals and Insecticides : It is significant in the U.S.A. as a novel dye intermediate, with potential extensions into pharmaceuticals and insecticides (Bil, 2007).
Mechanistic Probes in Nitrosation Reactions : N-cyclopropyl-N-alkylanilines, a group that includes N-Cyclopropyl-4-fluoro-2-nitroaniline, have been used to study the reaction with nitrous acid, providing insights into chemical reaction mechanisms (Loeppky & Elomari, 2000).
Complexation with Metals : It has been used in the preparation of new complexes with metals like copper(II), nickel(II), and cobalt(II), which are of interest in coordination chemistry (Devoto, Massacesi, Pinna, & Ponticelli, 1982).
Antibacterial Properties : Some derivatives have been investigated for their antibacterial properties, showing effectiveness against certain bacterial strains (Al-Hiari et al., 2007).
Functionalization of Silica Particles : It has been used in the functionalization of silica particles with chromophores and amino groups, showing its utility in material science (Roth et al., 2006).
Synthesis of Fluorine-Containing Compounds : Its analogues have been synthesized and reacted with various compounds, contributing to the study of fluorine chemistry (Wilshire, 1967).
Synthesis of Quinoxalines and Pyrroles : It has been used as a precursor in the synthesis of complex organic compounds like quinoxalines and pyrroles, demonstrating its role in organic synthesis (Wurz & Charette, 2005).
Cytotoxicity Studies : Its derivatives have been used to study cytotoxicity against human cancer cells, indicating its potential application in medicinal chemistry (Chen et al., 2017).
Development of Fluorescent Probes : It has been instrumental in developing near-infrared ratiometric fluorescent probes for detecting cysteine, indicating its application in biological imaging (Yin et al., 2015).
Inhibitory Activities on Enzymes : Studies have explored its role in inhibiting carbonic anhydrase isoenzymes, providing insights into enzyme inhibition (Çelik & Babagil, 2019).
Safety and Hazards
Properties
IUPAC Name |
N-cyclopropyl-4-fluoro-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c10-6-1-4-8(11-7-2-3-7)9(5-6)12(13)14/h1,4-5,7,11H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVGZPQVABAJNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650525 | |
Record name | N-Cyclopropyl-4-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887351-37-3 | |
Record name | N-Cyclopropyl-4-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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